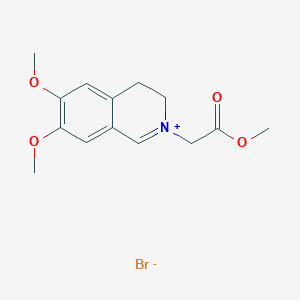
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide is a complex organic compound that belongs to the class of isoquinolinium salts This compound is characterized by its unique structure, which includes methoxy groups and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-2-tetralone, which serves as a key intermediate. This intermediate undergoes a series of reactions, including esterification, Heck cross-coupling, Dieckmann condensation, and decarboxylation . The final step involves the quaternization of the isoquinoline nitrogen with a suitable alkylating agent, followed by the addition of bromide ion to form the desired isoquinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinolinium salt can be reduced to form the corresponding isoquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the isoquinoline derivative.
Substitution: The major products are the corresponding halide salts.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. Its methoxy groups and isoquinolinium structure play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-2-tetralone: A key intermediate in the synthesis of the target compound.
Isoquinoline derivatives: Compounds with similar core structures but different substituents.
Quinolinium salts: Compounds with a similar quaternary nitrogen structure.
Uniqueness
6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its specific combination of methoxy groups and the isoquinolinium core
Propiedades
IUPAC Name |
methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl)acetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO4.BrH/c1-17-12-6-10-4-5-15(9-14(16)19-3)8-11(10)7-13(12)18-2;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAIETFBKQJPAZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC(=O)OC)OC.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)
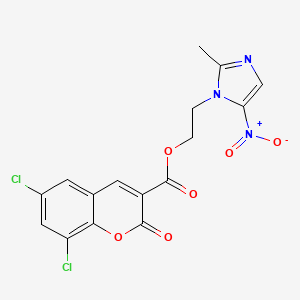
![5-{[(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2374112.png)
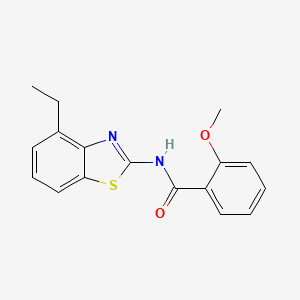
![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)
![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)
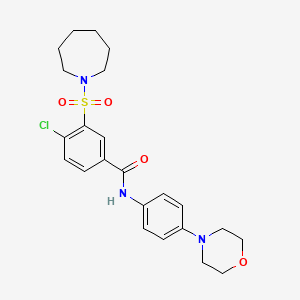
![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)
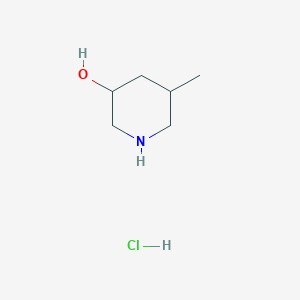
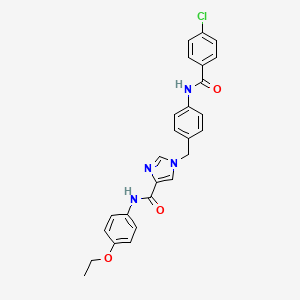
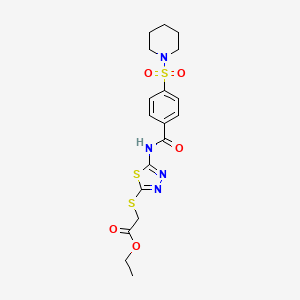
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)
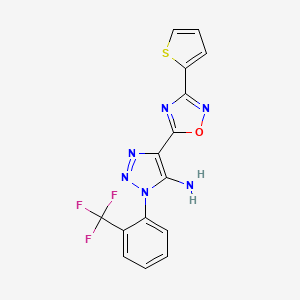
![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)
